N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide
説明
The compound N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide features a cyclohexanecarboxamide backbone substituted with a 4-(4-fluorophenyl)oxan-4-ylmethyl group. This structure combines a hydrophobic cyclohexane ring with a polar carboxamide moiety and a fluorinated tetrahydropyran (oxane) ring. The fluorine atom at the para position of the phenyl group enhances metabolic stability and influences binding interactions, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes .
特性
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO2/c20-17-8-6-16(7-9-17)19(10-12-23-13-11-19)14-21-18(22)15-4-2-1-3-5-15/h6-9,15H,1-5,10-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCHUIWWELXLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the oxane ring and the fluorophenyl group. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the oxane-fluorophenyl intermediate with cyclohexanecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the oxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the oxane ring and cyclohexanecarboxamide moiety contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs or functional similarities with N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide , enabling comparative analysis of their pharmacological and physicochemical properties.
N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-18F-fluoromethylcyclohexane)carboxamide (18F-Mefway)
- Structure : Contains a fluoromethylcyclohexane carboxamide core with a piperazine-pyridyl substituent.
- Binding Affinity : Exhibits high affinity for serotonin 5-HT1A receptors (IC₅₀ = 26 nmol/L), comparable to WAY-100635 (IC₅₀ = 23 nmol/L) .
- Applications : Used as a PET radioligand for imaging 5-HT1A receptors in vivo, demonstrating stability in plasma (30% intact after 180 minutes post-injection) .
- Key Difference : The fluoromethyl group in 18F-Mefway improves metabolic stability compared to defluorination-prone analogues like 18F-FCWAY .
4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide
- Structure: Integrates a quinazolinone-thioether moiety and a tetrahydrofuranmethyl group into the cyclohexanecarboxamide scaffold .
- Functional Role: Likely targets kinase or protease enzymes due to the quinazolinone core, a known pharmacophore in kinase inhibitors.
- Key Difference: The ethoxyphenylamino group and sulfur bridge enhance hydrogen-bonding and hydrophobic interactions, differing from the fluorophenyl-oxane substituent in the target compound .
N-{4-[(4-Fluoroanilino)sulfonyl]phenyl}cyclohexanecarboxamide
- Structure : Features a sulfonamide linker between the cyclohexanecarboxamide and 4-fluoroaniline groups .
- Applications: Potential use in antimicrobial or anti-inflammatory agents due to the sulfonamide moiety, a common feature in sulfa drugs.
- Key Difference : The sulfonyl group increases polarity and solubility compared to the oxane ring in the target compound, altering pharmacokinetic profiles .
(1R,2R)-N-[Cyano(2-methoxyphenyl)methyl]-2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxamide
- Structure: Combines a piperazine-fluorophenyl carbonyl group with a cyanomethyl substituent .
- Key Difference : The piperazine-carbonyl group introduces conformational rigidity, contrasting with the flexible oxane ring in the target compound .
Comparative Data Table
Research Findings and Trends
- Fluorine Substitution : Fluorine at the para position (as in the target compound and 18F-Mefway) enhances metabolic stability and receptor affinity, critical for CNS-targeted drugs .
- Scaffold Flexibility : The oxane ring in the target compound provides conformational flexibility, whereas rigid groups (e.g., piperazine-carbonyl in ) may improve selectivity but reduce blood-brain barrier penetration.
- Synthetic Feasibility: Derivatives with sulfonamide or quinazolinone groups (e.g., ) require multi-step syntheses, contrasting with the target compound’s simpler oxane-based design.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
